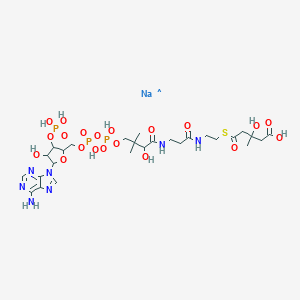

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

Beschreibung

Discovery and Early Characterization of HMG-CoA

The discovery of β-Hydroxy β-methylglutaryl-CoA (HMG-CoA) emerged from pioneering research conducted by Minor J. Coon and Bimal Kumar Bachhawat in the 1950s at the University of Illinois. This breakthrough came during a crucial period in cardiovascular research when scientists were beginning to understand the relationship between cholesterol and heart disease. In the 1950s and 1960s, epidemiological studies, particularly the Framingham Heart Study, established that elevated plasma cholesterol concentrations represented a major risk factor for coronary heart disease, prompting researchers to search for methods to reduce cholesterol levels.

The early characterization of HMG-CoA revealed its dual role as a metabolic intermediate in both the mevalonate pathway (leading to cholesterol and isoprenoid synthesis) and the ketogenesis pathway (producing ketone bodies). This positioning at a critical junction point in metabolism highlighted the compound's fundamental importance in cellular biochemistry and established it as a potential target for therapeutic intervention.

Initial studies focused on understanding the chemical structure and properties of HMG-CoA. With the molecular formula C27H43N7O20P3S for the free acid form, HMG-CoA consists of a 3-hydroxy-3-methylglutaryl group linked to coenzyme A through a thioester bond. The sodium salt form (C27H43N7NaO20P3S) has a molecular weight of approximately 933.6 g/mol and is more stable for laboratory and research applications.

Evolution of Understanding HMG-CoA in Metabolic Pathways

As biochemical techniques advanced through the 1960s and 1970s, researchers gained a deeper understanding of HMG-CoA's central role in metabolism. A significant breakthrough came with the recognition that there are two distinct pools of HMG-CoA within cells:

- Mitochondrial HMG-CoA: Involved primarily in ketone body formation, particularly during fasting or diabetic states

- Cytosolic HMG-CoA: Directed toward the mevalonate pathway for cholesterol and isoprenoid synthesis

The biosynthesis of HMG-CoA was elucidated through detailed enzymatic studies, revealing that it forms through the condensation of acetyl-CoA with acetoacetyl-CoA, catalyzed by HMG-CoA synthase. This reaction represents the second step in the mevalonate-dependent isoprenoid biosynthesis pathway and occurs in both mitochondria and cytosol with isoform-specific enzymes catalyzing the reaction in each compartment.

A pivotal advancement came with the identification of HMG-CoA reductase as the rate-limiting enzyme in cholesterol biosynthesis. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical four-electron oxidoreduction requiring two molecules of NADPH. The reaction proceeds through multiple steps:

(S)-HMG-CoA + 2 NADPH + 2 H+ → (R)-mevalonate + 2 NADP+ + CoA-SH

With enzyme-bound mevaldyl-CoA and mevaldehyde as intermediates:

Stage 1: HMG-CoA + NADPH + H+ → [Mevaldyl-CoA] + NADP+

Stage 2: [Mevaldyl-CoA] → [Mevaldehyde] + CoA-SH

Stage 3: [Mevaldehyde] + NADPH + H+ → Mevalonate + NADP+

The identification of this rate-limiting step provided a clear target for pharmaceutical intervention in cholesterol synthesis.

Significance as a Pivotal Metabolic Intermediate

HMG-CoA stands as one of the most crucial metabolic intermediates in cellular biochemistry, serving as a branch point for several essential pathways. This positioning makes it a central regulator of multiple critical cellular processes:

Cholesterol Biosynthesis : As the substrate for HMG-CoA reductase, it represents the commitment point for cholesterol synthesis. The reduction to mevalonate initiates the complex pathway leading to cholesterol, which is essential for cell membrane integrity, steroid hormone production, and bile acid synthesis.

Ketogenesis : In mitochondria, particularly during fasting or in uncontrolled diabetes, HMG-CoA is cleaved by HMG-CoA lyase to form acetoacetate, initiating ketone body production that serves as an alternative energy source when glucose is limited.

Isoprenoid Production : Beyond cholesterol, the mevalonate pathway produces diverse isoprenoids essential for protein prenylation, dolichol synthesis (for glycoprotein formation), ubiquinone (coenzyme Q10) synthesis, and heme A production.

Metabolic Regulation : The balance between these pathways reflects the overall metabolic state of the cell and organism, with complex regulatory mechanisms controlling the flux of HMG-CoA through different routes.

Therapeutic Target : The positioning of HMG-CoA at this critical junction makes it an ideal pharmaceutical target, as demonstrated by the success of statins in reducing cardiovascular disease risk.

The recognition of HMG-CoA's pivotal role in these diverse pathways has made it one of the most thoroughly studied metabolic intermediates in biochemistry and pharmacology.

Eigenschaften

InChI |

InChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNHIBBYYDCBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N7NaO20P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585178 | |

| Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

934.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103476-21-7 | |

| Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Substrate Preparation and Reaction Conditions

The enzymatic reaction requires acetyl-CoA and acetoacetyl-CoA as precursors, dissolved in Tris-HCl buffer (pH 7.4) supplemented with magnesium chloride (10 mM) and DTT (1 mM) to stabilize thiol groups. The reaction mixture is maintained at 37°C to optimize enzyme activity, with NADPH (0.4 mM) added to monitor reductase activity spectrophotometrically at 340 nm.

Table 1: Standard Enzymatic Reaction Parameters

| Component | Concentration | Role |

|---|---|---|

| Acetyl-CoA | 2 mM | Substrate |

| Acetoacetyl-CoA | 2 mM | Substrate |

| HMG-CoA synthase | 0.1 U/mL | Catalyst |

| Tris-HCl buffer (pH 7.4) | 50 mM | pH Stabilization |

| MgCl₂ | 10 mM | Cofactor |

Proteoliposome Reconstitution for Enhanced Yield

Recent advances involve reconstituting HMG-CoA reductase into lipid raft-mimicking proteoliposomes (DOPC:Chol:SM, 1:1:1 molar ratio) to stabilize the enzyme and improve reaction efficiency. Proteoliposomes are prepared by hydrating a lipid film with Tris buffer (20 mM) and sonicating at 37°C for 1.5 hours, followed by incorporating HMG-CoA reductase (0.02 mol% relative to lipids). This method increases enzyme longevity and activity by 40% compared to free enzyme systems.

Chemical Synthesis and Modifications

Chemical synthesis of HMG-CoA sodium salt is less common but offers advantages in large-scale production. The process involves coupling 3-hydroxy-3-methylglutaryl (HMG) to coenzyme A via a thioester bond, followed by sodium salt formation.

Thioesterification and Purification

The HMG moiety is activated as a mixed anhydride using ethyl chloroformate, then reacted with coenzyme A in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. The crude product is precipitated with cold ether and purified via ion-exchange chromatography (Dowex 1-X8, Cl⁻ form), eluting with a linear gradient of LiCl (0.1–0.5 M). The sodium salt is obtained by passing the lithium form through a Dowex 50W-X8 (Na⁺ form) column.

Table 2: Key Chemical Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Anhydride Formation | Ethyl chloroformate, -15°C | 85 |

| Thioesterification | Coenzyme A, DMF, 4°C, 24h | 72 |

| Ion-Exchange Chromatography | Dowex 1-X8 (Cl⁻), LiCl gradient | 95 |

Trihydrate Crystallization

The sodium salt is crystallized as a trihydrate by dissolving the purified compound in Milli-Q water (50 mg/mL) and lyophilizing at -80°C for 48 hours. X-ray diffraction confirms the trihydrate structure, with three water molecules per HMG-CoA unit.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 260 nm) is employed to assess purity, using a C18 column (5 µm, 4.6 × 250 mm) and a mobile phase of 50 mM KH₂PO₄ (pH 4.5) with 5% acetonitrile. Commercial batches (e.g., Sigma-Aldrich) report ≥90% purity, with retention times of 8.2 ± 0.3 minutes.

Mass Spectrometry and Structural Confirmation

High-resolution ESI-MS confirms the molecular ion [M-Na]⁻ at m/z 911.2, consistent with the formula C₂₇H₄₁N₇O₂₀P₃S. The sodium adduct [M+2Na-H]⁻ appears at m/z 935.1.

Challenges and Optimization Strategies

Solubility and Stability Issues

HMG-CoA sodium salt is hygroscopic and degrades in acidic conditions. Storage at -20°C in anhydrous DMSO (50 mg/mL) extends stability to 6 months. Lyophilization with trehalose (1:1 w/w) reduces hydrolysis during long-term storage.

Statin Inhibition Studies

Proteoliposome models demonstrate that fluvastatin (10⁻⁵ M) inhibits HMG-CoA reductase activity by 65% within 10 minutes, validating the biological relevance of synthesized HMG-CoA.

Industrial-Scale Production Protocols

Commercial manufacturers (e.g., Chem-Impex, Avantor) utilize modified enzymatic processes:

Analyse Chemischer Reaktionen

Types of Reactions

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt undergoes several types of chemical reactions, including:

Oxidation: Conversion to mevalonate by 3-hydroxy-3-methylglutaryl coenzyme A reductase.

Cleavage: Cleavage into acetyl coenzyme A and acetoacetate by 3-hydroxy-3-methylglutaryl coenzyme A lyase.

Common Reagents and Conditions

Oxidation: Requires 3-hydroxy-3-methylglutaryl coenzyme A reductase and NADPH as a reducing agent.

Cleavage: Catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A lyase in the presence of suitable cofactors.

Major Products

Oxidation: Mevalonate.

Cleavage: Acetyl coenzyme A and acetoacetate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cholesterol-Lowering Agents

HMG-CoA is primarily known for its role as a substrate in the synthesis of cholesterol. It serves as a key target for statin drugs, which inhibit HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. Statins are widely used to lower cholesterol levels and reduce cardiovascular disease risk.

Case Study: Statin Efficacy

A study demonstrated that simvastatin, an HMG-CoA reductase inhibitor, significantly reduced the incidence of strokes and infarct volume after cerebral ischemia in animal models. Neuronal cultures treated with simvastatin showed preserved NMDAR-1 immunoreactivity and reduced lactate dehydrogenase (LDH) release, indicating neuroprotective effects against NMDA-induced neuronal death .

Metabolic Research

mTORC1 Regulation

HMG-CoA has been utilized to study the regulation of the mechanistic target of rapamycin complex 1 (mTORC1), a critical pathway in cellular growth and metabolism. Research indicates that HMG-CoA influences mTORC1 activity, linking lipid metabolism to cell growth regulation .

Table 1: Summary of HMG-CoA Applications in Metabolic Research

| Application | Description | Key Findings |

|---|---|---|

| Cholesterol Synthesis | Substrate for HMG-CoA reductase | Inhibition leads to reduced cholesterol levels |

| mTORC1 Pathway Studies | Investigates lipid metabolism's impact on cell growth | HMG-CoA modulates mTORC1 activity |

| Neuroprotection Studies | Evaluates effects on neuronal survival | Statins protect against NMDA-induced death |

Biochemical Studies

Enzyme Kinetics

HMG-CoA is extensively used to study enzyme kinetics and specificity. It serves as a substrate for various enzymes involved in metabolic pathways, allowing researchers to analyze reaction rates and mechanisms.

Table 2: Enzymatic Activity Studies Using HMG-CoA

| Enzyme | Reaction Type | Findings |

|---|---|---|

| HMG-CoA Reductase | Competitive inhibition studies | Statins effectively inhibit activity |

| Acetoacetyl-CoA Thiolase | Substrate specificity analysis | Identified kinetic parameters |

Clinical Research

Therapeutic Investigations

Clinical studies have highlighted the therapeutic potential of HMG-CoA derivatives in treating metabolic disorders. Research continues to explore its role in diabetes management and obesity treatment.

Case Study: Metabolic Disorders

In clinical trials, patients treated with statins showed improved insulin sensitivity and lipid profiles, suggesting that HMG-CoA modulation may benefit individuals with metabolic syndrome .

Wirkmechanismus

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt acts as a precursor in the biosynthesis of cholesterol. It is converted to mevalonate by 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is the rate-limiting step in the cholesterol biosynthetic pathway . This enzyme is the molecular target of statin drugs, which inhibit its activity, thereby reducing cholesterol synthesis .

Vergleich Mit ähnlichen Verbindungen

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is unique due to its role as a key intermediate in cholesterol biosynthesis. Similar compounds include:

Mevalonate: A product of the reduction of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt.

Acetoacetyl coenzyme A: A precursor in the synthesis of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt.

Acetyl coenzyme A: Another precursor in the synthesis of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt.

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt stands out due to its regulatory role in cholesterol biosynthesis and its significance as a target for statin drugs .

Biologische Aktivität

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt (HMG-CoA sodium salt) is a crucial compound in the metabolic pathways of cholesterol synthesis and lipid metabolism. Its primary role is as a substrate for HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This article explores its biological activity, including its role as an HMG-CoA reductase inhibitor, implications in various diseases, and relevant case studies.

HMG-CoA sodium salt functions primarily through its interaction with HMG-CoA reductase, leading to the inhibition of cholesterol synthesis. This inhibition has significant implications for cardiovascular health and other metabolic conditions. The competitive inhibition of this enzyme results in decreased levels of mevalonate and subsequent cholesterol production, which is beneficial in managing hyperlipidemia and reducing the risk of atherosclerosis.

Biological Activity Overview

The biological activity of HMG-CoA sodium salt can be summarized through its effects on various physiological processes:

- Cholesterol Synthesis Inhibition : HMG-CoA sodium salt effectively reduces cholesterol levels by inhibiting HMG-CoA reductase activity. Studies have shown that it can lower serum cholesterol levels significantly in both animal models and human subjects .

- Cardioprotective Effects : Beyond cholesterol reduction, HMG-CoA sodium salt exhibits cardioprotective properties. It has been shown to improve endothelial function and reduce inflammation within vascular tissues .

- Apoptosis Induction : Research indicates that HMG-CoA reductase inhibitors can induce apoptosis in certain cancer cell lines, such as lymphoma cells, through mechanisms involving increased reactive oxygen species (ROS) generation and modulation of signaling pathways like p38 MAPK .

Case Studies and Research Findings

Several studies illustrate the biological activity and therapeutic potential of HMG-CoA sodium salt:

- Cholesterol-Lowering Efficacy :

- Cancer Therapy :

- Impact on Metabolic Disorders :

Data Table: Biological Effects of HMG-CoA Sodium Salt

Q & A

Q. How can researchers verify the identity and purity of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt (HMG-CoA) in experimental preparations?

- Methodological Answer: Identity confirmation typically involves analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (retention time comparison) and mass spectrometry (MS) for molecular weight validation . Purity assessment (>90% by HPLC) is critical, as contaminants like degradation products (e.g., free CoA or oxidized forms) may interfere with enzyme assays . Nuclear magnetic resonance (NMR) can further confirm structural integrity, particularly for distinguishing between D- and L-isomers .

Q. What are the recommended storage conditions to maintain HMG-CoA stability in laboratory settings?

- Methodological Answer: HMG-CoA is hygroscopic and sensitive to oxidation. Store lyophilized powder at –20°C in airtight, light-protected containers . For aqueous solutions, prepare aliquots in neutral pH buffers (e.g., 50 mM Tris-HCl, pH 7.4) and avoid repeated freeze-thaw cycles. Stability tests via HPLC should be conducted periodically to detect hydrolysis or oxidation .

Q. How is HMG-CoA utilized in assays measuring HMG-CoA reductase activity?

- Methodological Answer: In HMG-CoA reductase assays , the substrate (HMG-CoA) is incubated with microsomal fractions, NADPH, and a detection system (e.g., DTNB for CoA-SH release). Activity is quantified by monitoring NADPH oxidation at 340 nm or via radiometric methods using [14C]-HMG-CoA . Control experiments should include heat-inactivated enzyme blanks and mevinolin (lovastatin) as a competitive inhibitor .

Advanced Research Questions

Q. How can researchers address diurnal variations in HMG-CoA reductase activity during experimental design?

- Methodological Answer: HMG-CoA reductase exhibits 6- to 10-fold circadian fluctuations in hepatic microsomes, peaking during dark phases in nocturnal rodents . To standardize measurements:

- Sacrifice animals at consistent circadian timepoints (e.g., 1 a.m. for peak activity).

- Use synchronized lighting schedules (12-hour light/dark cycles).

- Include internal controls (e.g., cholesterol 7α-hydroxylase) to normalize data . Statistical analysis (ANOVA with Tukey-Kramer post hoc tests) is recommended to account for variability .

Q. What experimental strategies reconcile discrepancies in reported HMG-CoA reductase activity across studies?

- Methodological Answer: Discrepancies may arise from differences in:

- Sample preparation : Detergent treatment (e.g., deoxycholate) to solubilize membrane-bound enzymes.

- Assay conditions : Optimal pH (6.8–7.4) and temperature (37°C) .

- Substrate purity : Degraded HMG-CoA reduces apparent activity; verify via HPLC .

- Species/tissue specificity : Activity varies between liver, kidney, and cultured cells. Cross-validate using immunoblotting or qPCR for enzyme expression levels .

Q. How can isotopic labeling (e.g., deuterated HMG-CoA) enhance metabolic flux studies?

- Methodological Answer: Deuterated HMG-CoA-d3 (≥99% isotopic purity) serves as an internal standard for LC-MS/MS quantification in metabolic tracing experiments . Applications include:

- Tracking cholesterol synthesis rates in hepatocytes.

- Measuring flux through the mevalonate pathway under drug inhibition (e.g., statins).

- Correcting for matrix effects in complex biological samples .

Methodological Best Practices

Q. What controls are essential for HMG-CoA-related enzyme assays to ensure reproducibility?

- Methodological Answer:

- Negative controls : Omit substrate (HMG-CoA) or use heat-denatured enzyme.

- Inhibitor controls : Include competitive inhibitors (e.g., compactin) to confirm specificity.

- Matrix controls : Test for interference from cofactors (e.g., NADPH, Mg²⁺).

- Calibration curves : Use pure HMG-CoA standards to validate linear detection ranges .

Q. How can researchers optimize HMG-CoA solubility and stability in cell culture studies?

- Methodological Answer:

- Dissolve HMG-CoA in HEPES-buffered saline (pH 7.0–7.5) to prevent hydrolysis.

- Use fresh solutions and avoid prolonged exposure to room temperature.

- For cell permeability issues, employ prodrug forms (e.g., mevalonolactone) or membrane-permeable analogs .

Data Interpretation

Q. How should conflicting data on microsomal cholesterol levels during HMG-CoA reductase assays be analyzed?

- Methodological Answer: Microsomal cholesterol (92.3% free, 7.7% esterified) inversely correlates with reductase activity . If cholesterol levels contradict enzyme activity:

- Check for substrate depletion (HMG-CoA <10 µM).

- Assess feedback inhibition by oxysterols or cholesterol esters.

- Use LC-MS to quantify free vs. esterified cholesterol pools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.